8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the cyclization of benzylamine derivatives. One common method includes the use of multicomponent reactions (MCRs) which improve atom economy and yield . For instance, the reaction of benzylamine with formaldehyde and a suitable acid catalyst can yield the desired tetrahydroisoquinoline scaffold .
Industrial Production Methods: Industrial production methods often involve the use of high-pressure hydrogenation and catalytic processes to ensure high yield and purity. The use of transition metal catalysts, such as palladium or platinum, is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: H₂O₂, TBHP
Reduction: LiAlH₄
Substitution: Various nucleophiles depending on the desired product
Major Products Formed: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It is known to modulate neurotransmitter systems by inhibiting the activity of certain enzymes involved in neurotransmitter degradation . This modulation can lead to increased levels of neurotransmitters, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural properties but lacking the methyl and carboxylic acid groups.
Phenylalanine: An amino acid with a similar core structure but different functional groups.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity . Its ability to modulate neurotransmitter systems and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-3-2-4-8-5-10(11(13)14)12-6-9(7)8/h2-4,10,12H,5-6H2,1H3,(H,13,14) |
InChI Key |
RCDFNNNQCDFWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CNC(CC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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